Etiocholanolone glucuronide
Overview
Description
Etiocholan-3alpha-ol-17-one 3-glucuronide, also known as 3a-hydroxyetiocholan-17-one 3-glucosiduronate or androsterone glucosiduronate, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, etiocholan-3alpha-ol-17-one 3-glucuronide is considered to be a steroid conjugate lipid molecule. Etiocholan-3alpha-ol-17-one 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Etiocholan-3alpha-ol-17-one 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, etiocholan-3alpha-ol-17-one 3-glucuronide is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. In humans, etiocholan-3alpha-ol-17-one 3-glucuronide is involved in the androstenedione metabolism pathway.
3alpha-hydroxy-5beta-androstan-17-one 3-glucosiduronic acid is a steroid glucosiduronic acid. It has a role as a human metabolite and a mouse metabolite. It derives from a 3alpha-hydroxy-5beta-androstan-17-one.
Scientific Research Applications
1. Analytical Methodologies
Direct Quantification in Human Urine
Etiocholanolone glucuronide, among other steroid glucuronides, has been quantified directly in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method avoids hydrolysis and derivatization, common in gas chromatography-mass spectrometry (GC-MS) methods, allowing for low ng/ml concentration level determination (Pozo et al., 2008).
2. Metabolism Studies
Metabolism in Human Subjects
The metabolism of C14-etiocholanolone in human subjects reveals its rapid clearance from plasma and quantitative excretion in urine, emphasizing its role in steroid metabolism (Slaunwhite & Sandberg, 1958).
3. Biological Effects
Induction of Interleukin-1 in Humans
Etiocholanolone has been studied for its role in inducing interleukin-1, leading to systemic responses such as inflammation, fever, and leukocytosis. This highlights its potential role in immune response and inflammation (Watters et al., 1985).
4. Metabolite Profiling
Absorption, Metabolism, and Excretion in Humans
Research on oral testosterone in humans shows that this compound is a major metabolite, demonstrating the extensive metabolism of testosterone and its conversion into glucuronides (Shinohara et al., 1980).
5. Role in Disease Conditions
Periodic Fever and Liver Disease
Etiocholanolone has been associated with recurrent febrile episodes and granulomatous liver disease, indicating its potential role in certain pathological conditions (Schenker et al., 1963).
6. Clinical Applications
Bone Marrow Assessment in Leukemia
Etiocholanolone has been used to assess bone marrow granulocyte reserves in acute leukemia patients, demonstrating its utility in clinical assessments and treatment planning (Godwin et al., 1968).
7. Implications for Drug Development
Oral Testosterone Therapy Research
Studies involving this compound provide insights into the metabolism of orally dosed testosterone, crucial for developing effective oral testosterone therapies (Basit et al., 2018).
8. Nutritional Effects
Impact of Diet on Metabolism
The influence of diet and fasting on the metabolism of etiocholanolone and other steroids has been investigated, showing significant effects on steroid metabolism in response to nutritional changes (Hendrikx et al., 1968).
Mechanism of Action
Target of Action
Etiocholanolone glucuronide (ETIO-G) is an endogenous, naturally occurring metabolite of testosterone . It is formed in the liver from etiocholanolone by UDP-glucuronyltransferases . ETIO-G has much higher water solubility than etiocholanolone and is eventually excreted in the urine via the kidneys . Along with androsterone glucuronide, it is one of the major inactive metabolites of testosterone .
Mode of Action
It is known that it is a metabolite of testosterone and is formed in the liver by udp-glucuronyltransferases . This process increases the water solubility of the compound, allowing it to be excreted in the urine .
Biochemical Pathways
ETIO-G is part of the steroid hormone metabolism pathway. It is produced from etiocholanolone, a metabolite of testosterone, in the liver . The conversion of etiocholanolone to ETIO-G is facilitated by UDP-glucuronyltransferases . The resulting ETIO-G is more water-soluble than etiocholanolone, which facilitates its excretion via the kidneys .
Pharmacokinetics
The pharmacokinetics of ETIO-G involve its formation in the liver from etiocholanolone by UDP-glucuronyltransferases, which increases its water solubility . This allows ETIO-G to be excreted in the urine
Result of Action
The primary result of the action of ETIO-G is its role as a metabolite of testosterone. It is one of the major inactive metabolites of testosterone . .
Biochemical Analysis
Biochemical Properties
Etiocholanolone glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of steroid hormones. It is formed from etiocholanolone by the enzyme UDP-glucuronyltransferase, which adds a glucuronic acid moiety to etiocholanolone, increasing its solubility in water. This modification facilitates its excretion via the kidneys . The interaction with UDP-glucuronyltransferase is crucial as it transforms the lipophilic etiocholanolone into a hydrophilic compound, making it easier for the body to eliminate.
Cellular Effects
This compound influences various cellular processes, particularly those related to steroid metabolism. It is involved in the detoxification and excretion pathways within cells, ensuring that excess or inactive steroid hormones are efficiently removed from the body. This compound does not significantly impact cell signaling pathways or gene expression directly but plays a supportive role in maintaining cellular homeostasis by regulating steroid hormone levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its formation and subsequent excretion. The glucuronidation process involves the binding of etiocholanolone to UDP-glucuronyltransferase, resulting in the addition of a glucuronic acid group. This reaction increases the compound’s solubility, allowing it to be transported out of the liver cells and into the bloodstream, eventually reaching the kidneys for excretion . This mechanism ensures that potentially harmful or excess steroid hormones are safely removed from the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. It has been observed that this compound remains stable over time, maintaining its solubility and excretion efficiency. Long-term studies have shown that the compound does not accumulate in cells, indicating effective clearance mechanisms . This stability is crucial for its role in detoxification and excretion processes.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that varying doses do not significantly impact its excretion efficiency. At extremely high doses, there may be some adverse effects, such as mild toxicity or alterations in normal steroid metabolism. These effects are generally reversible and do not pose significant long-term risks . The compound’s role in maintaining steroid hormone balance is evident across different dosage levels.
Metabolic Pathways
This compound is involved in the metabolic pathways of steroid hormones, particularly testosterone. The conversion of testosterone to etiocholanolone involves several enzymatic steps, including 5β-reduction, C-17 oxidation, and C-3 hydroxylation. The final step involves the glucuronidation of etiocholanolone by UDP-glucuronyltransferase, resulting in the formation of this compound . This pathway ensures the efficient metabolism and excretion of testosterone metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters, particularly those in the SLC22 family. These transporters, such as SLC22A24, play a crucial role in the reabsorption and excretion of steroid conjugates, including this compound . The compound is primarily transported from the liver to the kidneys, where it is excreted in the urine. This distribution mechanism ensures that this compound does not accumulate in tissues, maintaining its role in detoxification.
Subcellular Localization
This compound is primarily localized in the liver cells, where it is formed, and in the kidney cells, where it is excreted. The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity is mainly confined to the cytoplasm, where it interacts with UDP-glucuronyltransferase and other transporters involved in its excretion . This localization is essential for its role in maintaining steroid hormone balance and detoxification.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUIRAVTUVCQTF-SDHZCXLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335941 | |
Record name | Etiocholanolone glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etiocholanolone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3602-09-3 | |
Record name | Etiocholanolone glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3602-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanolone glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etiocholanolone glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIOCHOLANOLONE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK4DML9R2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etiocholanolone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.